molecular formula C31H47NO8 B1664139 3'-Rhamnopiericidin A(1) CAS No. 131622-62-3

3'-Rhamnopiericidin A(1)

Cat. No. B1664139
M. Wt: 561.7 g/mol
InChI Key: ZIBGPNICZWZARG-TWWKIJBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Rhamnopiericidin A(1) is a piericidin rhamnoside from Streptomyces.

Scientific Research Applications

Quorum-Sensing Inhibition

3'-Rhamnopiericidin A, along with Piericidin A1, has been identified as a novel quorum-sensing (QS) inhibitor against Chromobacterium violaceum CV026. QS is a microbial signaling system involved in controlling gene expression related to bioluminescence, biofilm formation, antibiotic biosynthesis, and virulence factor production. The compounds were isolated from Streptomyces sp., and their structures were characterized. Their QS activities against C. violaceum CV026 were determined, highlighting their potential in microbial signaling and control research (Ooka et al., 2013).

Biosurfactant Production and Applications

Rhamnolipids, like 3'-Rhamnopiericidin A, are biosurfactants consisting of rhamnose molecules linked to 3-hydroxyfatty acids. They are recognized for their potential in various industrial applications. The study by Wittgens et al. (2018) on heterologous production of long-chain rhamnolipids showcases the diverse applications of these compounds in industries such as bioremediation, pharmaceuticals, and agriculture, due to their unique physicochemical properties (Wittgens et al., 2018).

Environmental Remediation

Rhamnolipid-based biosurfactants like 3'-Rhamnopiericidin A have been evaluated for environmental applications, such as the removal of heavy metals from aqueous solutions. The research by Abyaneh and Fazaelipoor (2016) demonstrates the effectiveness of rhamnolipids in the flotation removal of chromium from aqueous solutions, indicating their potential in environmental cleanup and management (Abyaneh & Fazaelipoor, 2016).

Radioprotection

The radioprotective properties of Hippophae rhamnoides, containing rhamnolipid components, were explored in a study by Goel et al. (2002). This research suggests that rhamnolipids may have potential applications in protecting against radiation-induced damage, which is significant for medical and scientific fields involving radiation exposure (Goel et al., 2002).

Agricultural and Biomedical Applications

Rhamnolipids are emerging as promising bioactive molecules in agriculture and biomedicine. Their diverse biological functions, lower toxicity, and biodegradability make them attractive for applications in these fields. Research by Chen et al. (2017) outlines the potential of rhamnolipids as antimicrobials, immune modulators, virulence factors, and anticancer agents, highlighting their versatility and importance in future pharmacological and food safety needs (Chen et al., 2017).

properties

CAS RN

131622-62-3

Product Name

3'-Rhamnopiericidin A(1)

Molecular Formula

C31H47NO8

Molecular Weight

561.7 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1

InChI Key

ZIBGPNICZWZARG-TWWKIJBXSA-N

Isomeric SMILES

C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3'-rhamnopiericidin A(1)
3'-rhamnopiericidin A1
SN-198-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Rhamnopiericidin A(1)
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3'-Rhamnopiericidin A(1)
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